1-(4-Fluorophenyl)piperazin-2-one hydrochloride
Overview
Description
1-(4-Fluorophenyl)piperazin-2-one hydrochloride is a chemical compound with the CAS Number: 697305-48-9 . It has a molecular weight of 230.67 . This compound is a substituted phenylpiperazine with a potential for abuse .
Synthesis Analysis
There are several synthetic routes for this compound. One method involves the reaction of diethanolamine with m-chloroaniline . Another method involves the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H . The molecular formula is C10H12ClFN2O .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound has been synthesized and characterized in various studies. For example, El-Sherbiny et al. (2005) described the separation of Flunarizine hydrochloride, a related compound, and its degradation products using liquid chromatography techniques (El-Sherbiny et al., 2005). Shakhmaev et al. (2016) discussed the Fe-catalyzed synthesis of Flunarizine and its Z-isomer (Shakhmaev et al., 2016).
Crystallography and X-ray Diffraction : Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies and biological evaluation of related compounds, providing insights into their structural properties (Sanjeevarayappa et al., 2015).
Chemical Analysis and Quality Control
- Assay and Quality Control : Dwivedi et al. (2003) developed a high-performance liquid chromatographic assay method for 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a compound similar to 1-(4-Fluorophenyl)piperazin-2-one hydrochloride, which is used for quality control and stability studies (Dwivedi et al., 2003).
Pharmacological and Biological Research
Biological Evaluation : Research has been conducted on the biological evaluation of compounds structurally similar to 1-(4-Fluorophenyl)piperazin-2-one hydrochloride. For instance, Dorsey et al. (2004) synthesized and evaluated certain piperazines as serotonin-selective reuptake inhibitors (Dorsey et al., 2004).
Antitumor Activity : Ding et al. (2016) studied a series of Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group for their antitumor activity, highlighting the potential pharmaceutical applications of structurally similar compounds (Ding et al., 2016).
Antimicrobial Activity : Mishra and Chundawat (2019) synthesized derivatives of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo,hydroxyl, and fluoro)-2-phenylethyl)piperazine and evaluated their antimicrobial activity (Mishra & Chundawat, 2019).
Safety And Hazards
properties
IUPAC Name |
1-(4-fluorophenyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPKOVJFOOQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)piperazin-2-one hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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